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Compound of Interest

Compound Name: Methyl 1H-Indazole-5-carboxylate

Cat. No.: B1322806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 1H-Indazole-5-carboxylate, a key building block in the synthesis of various

pharmaceutical and agrochemical compounds. This document compiles available experimental

data and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties
IUPAC Name: Methyl 1H-indazole-5-carboxylate

CAS Number: 473416-12-5[1][2]

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

Appearance: Light yellow to brown solid[1]

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Methyl 1H-
Indazole-5-carboxylate.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Ion (M+H)⁺ 176.9 m/z Experimental[3]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole

derivatives.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 br s 1H N-H

~8.4 s 1H H-4

~8.2 s 1H H-3

~7.9 d 1H H-6

~7.6 d 1H H-7

3.9 s 3H -OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole

derivatives.
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Chemical Shift (δ, ppm) Assignment

~166 C=O

~141 C-7a

~135 C-3

~128 C-5

~125 C-3a

~123 C-6

~121 C-4

~111 C-7

~52 -OCH₃

Table 4: Predicted IR Spectroscopic Data

Note: The following data are predicted based on the analysis of structurally related indazole

derivatives.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3000 Broad N-H stretch

~1720 Strong C=O stretch (ester)

~1620 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

Experimental Protocols
3.1. Synthesis of Methyl 1H-Indazole-5-carboxylate

This protocol is adapted from established literature procedures for the esterification of 1H-

indazole-5-carboxylic acid.[3]
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Materials:

1H-Indazole-5-carboxylic acid

Methanol (MeOH)

Concentrated Sulfuric Acid (H₂SO₄)

Ethyl Acetate (EtOAc)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per

gram of carboxylic acid).

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

Heat the reaction mixture to 70 °C and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with water and neutralize by the slow addition of saturated

aqueous sodium bicarbonate solution until effervescence ceases.

Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield Methyl 1H-Indazole-5-carboxylate as a solid.[3]

3.2. Spectroscopic Analysis
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The following are generalized protocols for acquiring spectroscopic data for Methyl 1H-
Indazole-5-carboxylate, based on standard techniques for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer.

The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or

deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory

or as a potassium bromide (KBr) pellet.

Spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

High-resolution mass spectra can be obtained on a mass spectrometer using an

electrospray ionization (ESI) source in positive ion mode.

The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Methyl 1H-Indazole-5-carboxylate.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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